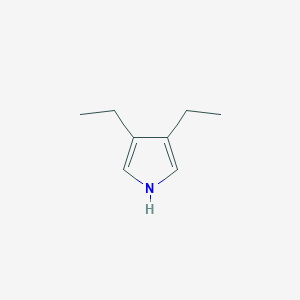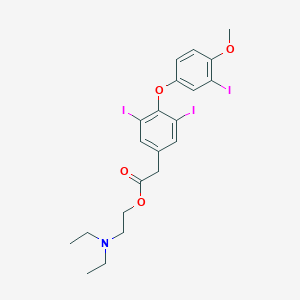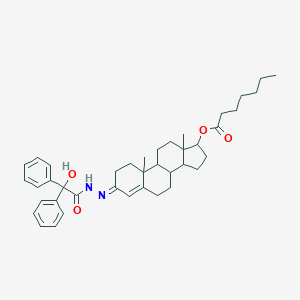
3,4-Diethylpyrrole
概要
説明
3,4-Diethylpyrrole is a synthetic fine chemical that is useful in the synthesis of pharmaceuticals, fine organic chemicals, and pyrrole beta-substituted porphyrins . It has a molecular formula of C8H13N .
Synthesis Analysis
3,4-Diethylpyrrole has been synthesized from a β-substituted pyrrole via pyridine-tri-N-(3,4-diethylpyrrolyl)borane as building blocks . It has been used as a starting material for the production of cyclo7pyrrole and cyclo8pyrrole .Molecular Structure Analysis
The molecular structure of 3,4-Diethylpyrrole consists of a five-membered ring containing one nitrogen atom and four carbon atoms. The two ethyl groups are attached to the 3rd and 4th carbon atoms of the pyrrole ring .Chemical Reactions Analysis
3,4-Diethylpyrrole has been used in a study as a bulk electrolysis starting material for the production of cyclo7pyrrole and cyclo8pyrrole . Additional studies on synthesis have utilized 3,4-Diethylpyrrole in the boron trifluoride-catalyzed Rothemund condensation .Physical And Chemical Properties Analysis
3,4-Diethylpyrrole has a density of 0.9±0.1 g/cm3, a boiling point of 183.7±9.0 °C at 760 mmHg, and a flash point of 66.4±10.0 °C . It has a molar refractivity of 39.8±0.3 cm3, and its polar surface area is 16 Å2 .科学的研究の応用
Drug Discovery
Pyrrole, the core structure of 3,4-Diethylpyrrole, is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . It is a fundamental building block for many biologically active molecules and has gathered significant attention in the fields of medicinal and organic chemistry .
Material Science
Pyrrole derivatives, including 3,4-Diethylpyrrole, have applications in material science . The unique properties of pyrrole make it a valuable tool for the design and development of new materials.
Catalysis
Pyrrole derivatives are also used in catalysis . The nitrogen atom in the pyrrole ring can act as a coordination site for various catalysts, enhancing their efficiency and selectivity.
Green Chemistry
Pyrrole and its derivatives are synthesized using green chemistry principles like green solvent-based methods, microwave-aided methods, and solvent-free methods . These methods are environmentally friendly and sustainable, making pyrrole derivatives more appealing for various applications.
Antimicrobial Agents
Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides and antibiotics . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Anticancer Agents
Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products . The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.) .
Oxidative Stress Biomarker
More recently, the focus on the photo-oxidation chemistry of 3-ethyl-2,4-dimethyl pyrrole has led to understanding the chemistry occurring between the carbon at the alpha position and the nitrogen of the ring structure . This could potentially make pyrrole derivatives a biomarker for oxidative stress disorders.
作用機序
Target of Action
3,4-Diethylpyrrole is a synthetic fine chemical
Mode of Action
It is known to be useful in the synthesis of pharmaceuticals, fine organic chemicals, and pyrrole beta-substituted porphyrins . The exact interaction of 3,4-Diethylpyrrole with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known to be involved in the synthesis of pharmaceuticals and fine organic chemicals
Result of Action
As a synthetic fine chemical, it is used in the synthesis of pharmaceuticals and fine organic chemicals
特性
IUPAC Name |
3,4-diethyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-3-7-5-9-6-8(7)4-2/h5-6,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYRJQYUMXCUNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC=C1CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447934 | |
| Record name | 3,4-DIETHYLPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diethylpyrrole | |
CAS RN |
16200-52-5 | |
| Record name | 3,4-DIETHYLPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16200-52-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)






